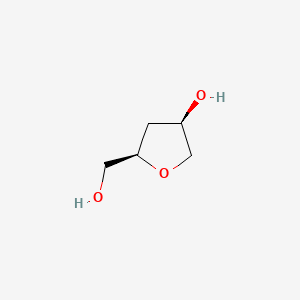

(3R,5R)-5-(hydroxymethyl)tetrahydrofuran-3-ol

Descripción general

Descripción

(3R,5R)-5-(hydroxymethyl)tetrahydrofuran-3-ol is a chiral compound with significant importance in organic chemistry It is a tetrahydrofuran derivative, characterized by the presence of a hydroxymethyl group and a hydroxyl group at the 3 and 5 positions, respectively

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R)-5-(hydroxymethyl)tetrahydrofuran-3-ol typically involves the following steps:

Starting Material: The synthesis often begins with a suitable precursor such as a sugar derivative or a protected tetrahydrofuran.

Reduction: The precursor undergoes reduction, often using reagents like sodium borohydride or lithium aluminum hydride, to introduce the hydroxymethyl group.

Protection and Deprotection: Protecting groups may be used to selectively protect functional groups during the synthesis. Common protecting groups include silyl ethers and acetals.

Chiral Resolution: The chiral centers are introduced or resolved using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve:

Large-Scale Reduction: Utilizing large-scale reduction techniques with efficient catalysts to achieve high yields.

Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Purification: Advanced purification techniques such as chromatography and crystallization to obtain high-purity product.

Análisis De Reacciones Químicas

Types of Reactions

(3R,5R)-5-(hydroxymethyl)tetrahydrofuran-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).

Reduction: The compound can be further reduced to form diols using reducing agents such as NaBH4 (sodium borohydride).

Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: PCC, KMnO4, or Jones reagent.

Reduction: NaBH4, LiAlH4.

Substitution: Alkyl halides, acyl chlorides, or tosylates.

Major Products

Oxidation: Aldehydes, carboxylic acids.

Reduction: Diols.

Substitution: Ethers, esters.

Aplicaciones Científicas De Investigación

(3R,5R)-5-(hydroxymethyl)tetrahydrofuran-3-ol has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the production of polymers and materials with specific properties.

Mecanismo De Acción

The mechanism of action of (3R,5R)-5-(hydroxymethyl)tetrahydrofuran-3-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and hydroxymethyl groups can form hydrogen bonds and participate in various biochemical reactions, influencing the activity of target molecules. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

(3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol: The enantiomer of the compound with different stereochemistry.

Tetrahydrofuran-3-ol: Lacks the hydroxymethyl group.

5-(hydroxymethyl)tetrahydrofuran: Lacks the hydroxyl group at the 3 position.

Uniqueness

(3R,5R)-5-(hydroxymethyl)tetrahydrofuran-3-ol is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its dual functional groups (hydroxyl and hydroxymethyl) enable diverse chemical reactions and interactions, making it a valuable compound in various research and industrial applications.

Actividad Biológica

(3R,5R)-5-(hydroxymethyl)tetrahydrofuran-3-ol is a chiral organic compound with significant biological activity. Its unique stereochemistry and functional groups contribute to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. This article explores its biological activity, including interactions with enzymes, cellular pathways, and potential therapeutic effects.

- Molecular Formula : C₅H₁₀O₃

- Molecular Weight : 118.13 g/mol

- Structure : The compound features a hydroxymethyl group at the 5-position and a hydroxyl group at the 3-position of the tetrahydrofuran ring.

Research indicates that this compound can act as a substrate for specific enzymes, leading to the formation of active metabolites. These metabolites may influence critical cellular processes such as:

- DNA Synthesis and Repair : The compound's metabolites are suggested to play roles in DNA repair mechanisms, potentially impacting cell proliferation and survival.

- Enzyme Interactions : Studies have shown that this compound interacts with various enzymes, which may modulate metabolic pathways essential for cellular function.

Antiviral and Anticancer Properties

- Antiviral Activity : Derivatives of this compound have been explored for their antiviral properties. Some studies suggest that these derivatives can inhibit viral replication by interfering with viral enzymes.

-

Anticancer Activity :

- In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant activity against MCF-7 breast cancer cells, with IC50 values indicating effective inhibition of cell growth.

- A comparative study highlighted its effectiveness against several tumor cell lines, suggesting potential as an anticancer agent.

Case Study 1: Cytotoxicity Against Tumor Cell Lines

A study conducted by Pfitzner et al. examined the cytotoxic effects of this compound on several tumor cell lines. The results indicated that the compound significantly inhibited cell proliferation in a dose-dependent manner.

Case Study 2: Antiviral Efficacy

In another study focused on antiviral activity, derivatives of this compound were tested against specific viral strains. The derivatives exhibited promising results in reducing viral load in infected cells.

Propiedades

IUPAC Name |

(3R,5R)-5-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c6-2-5-1-4(7)3-8-5/h4-7H,1-3H2/t4-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDMXOLOBWMBITN-RFZPGFLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC1CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CO[C@H]1CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10717218 | |

| Record name | 1,4-Anhydro-3-deoxy-L-threo-pentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10717218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164267-53-2 | |

| Record name | 1,4-Anhydro-3-deoxy-L-threo-pentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10717218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.